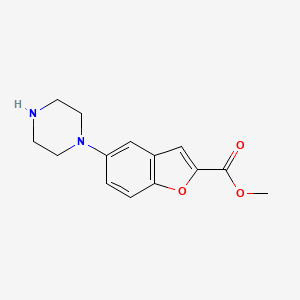

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

概要

説明

“Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate” is a chemical compound with the molecular formula C14H16N2O3 . It has a molecular weight of 260.29 g/mol . The compound is also known by other names such as “2-Benzofurancarboxylic acid, 5-(1-piperazinyl)-, methyl ester” and "methyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate" .

Molecular Structure Analysis

The InChI string of the compound is “InChI=1S/C14H16N2O3/c1-18-14(17)13-9-10-8-11(2-3-12(10)19-13)16-6-4-15-5-7-16/h2-3,8-9,15H,4-7H2,1H3” and the Canonical SMILES is "COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3" . These strings provide a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 54.7 Ų and a complexity of 331 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has three rotatable bonds .科学的研究の応用

Antibacterial and Biofilm Inhibition

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives show promising antibacterial and biofilm inhibition activities. Compounds like 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine exhibited significant antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds also showed potent biofilm inhibition activities, outperforming references like Ciprofloxacin and demonstrating effective MurB inhibitory activity, a key enzyme in bacterial cell wall biosynthesis (Mekky & Sanad, 2020).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Certain derivatives of this compound, like 4-(benzo[d]isothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide, have been identified as potent inhibitors of Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase. These compounds displayed promising inhibitory activity against MTB DNA gyrase, a critical enzyme in bacterial DNA replication, and were non-cytotoxic in eukaryotic cells (Reddy et al., 2014).

HIV-1 and HIV-2 Replication Inhibition

New benzofuran derivatives, such as ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have been synthesized and tested for their in-vitro anti-HIV-1 and HIV-2 activities. Certain derivatives displayed the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Anticonvulsant Activity

Derivatives of this compound, specifically N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide, have demonstrated significant anticonvulsant activity. They were effective in preventing seizure spread at low doses and exhibited comparable relative anticonvulsant potency to standard drugs, indicating their potential as anticonvulsant agents (Shakya et al., 2016).

Safety and Hazards

特性

IUPAC Name |

methyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-18-14(17)13-9-10-8-11(2-3-12(10)19-13)16-6-4-15-5-7-16/h2-3,8-9,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFZJWQYXVMNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186225-86-4 | |

| Record name | Methyl 5-(1-piperazinyl)-2-benzofurancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186225864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 5-(1-PIPERAZINYL)-2-BENZOFURANCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TT539ULL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

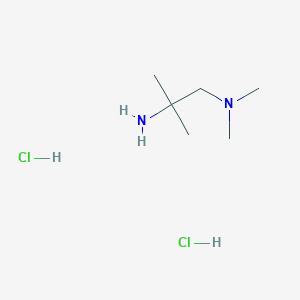

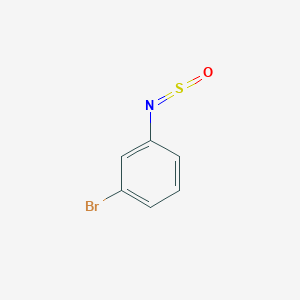

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)

![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)

![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)

![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)

![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)